[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate
Beschreibung
Systematic IUPAC Nomenclature and Stereochemical Configuration
The compound [[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, reflecting its complex molecular architecture with multiple functional groups and a defined stereochemical configuration. The nomenclature indicates a phosphoryl group connecting several structural moieties, including a purine ring system and multiple carbonate groups.
The stereochemical designation (2R) in the name signifies that the compound possesses an R-configuration at the 2-position of the propan-2-yl group. This stereocenter plays a critical role in determining the three-dimensional structure of the molecule and potentially influences its physicochemical properties. The R-configuration follows the Cahn-Ingold-Prelog priority rules, indicating a specific spatial arrangement of substituents around this chiral carbon.
Table 1.1: Nomenclature and Identifiers of this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1217542-13-6 |
| Common Synonyms | nPOC-POC PMPA, ((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl propyl dicarbonate |
| SMILES | CCCOC(=O)OCOP(=O)(COC@HCN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
| InChIKey | FSHYLBFEGOTZGO-OAMPWVDCSA-N |
The InChI representation provides a comprehensive and standardized description of the molecular structure: InChI=1S/C19H30N5O10P/c1-5-6-28-18(25)29-10-32-35(27,33-11-30-19(26)34-13(2)3)12-31-14(4)7-24-9-23-15-16(20)21-8-22-17(15)24/h8-9,13-14H,5-7,10-12H2,1-4H3,(H2,20,21,22)/t14-,35?/m1/s1.
Eigenschaften
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P/c1-5-6-28-18(25)29-10-32-35(27,33-11-30-19(26)34-13(2)3)12-31-14(4)7-24-9-23-15-16(20)21-8-22-17(15)24/h8-9,13-14H,5-7,10-12H2,1-4H3,(H2,20,21,22)/t14-,35?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYLBFEGOTZGO-OAMPWVDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858329 | |
| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl [(propoxycarbonyl)oxy]methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217542-13-6 | |
| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl [(propoxycarbonyl)oxy]methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Stereoselective Alkylation of Adenine
Adenine is reacted with (R)-propylene oxide under basic conditions (e.g., sodium hydride in dimethylformamide) to yield the (2R)-configured product. The reaction is conducted at 60–80°C for 12–24 hours, achieving a 65–75% yield. Chirality is preserved using enantiomerically pure propylene oxide, as reported in analogous syntheses of 2-(6-Aminopurin-9-yl)ethanol derivatives.
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 9:1) and recrystallized from ethanol. Nuclear magnetic resonance (NMR) confirms the (2R) configuration:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, H-8), 8.15 (s, 1H, H-2), 5.20 (m, 1H, CH(OH)), 3.85 (dd, 2H, CH₂O), 1.25 (d, 3H, CH₃).
Carbonate Ester Formation: Propyl Carbonate Integration
The final step introduces the oxymethyl propyl carbonate group via carbonate esterification. This process adapts methodologies from propylene carbonate synthesis.
Reaction with Propyl Chloroformate
The phosphorylated intermediate is treated with propyl chloroformate in the presence of pyridine:
Conditions:
Catalytic Optimization
The use of tetraalkylphosphonium bromide catalysts (e.g., tetrabutylphosphonium bromide) enhances reaction efficiency, as demonstrated in analogous carbonate syntheses.
Purification and Analytical Validation
Chromatographic Purification
The crude product is purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water gradient).
Spectroscopic Characterization
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
[[2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or purine groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Mechanism of Action
The compound functions as a nucleotide reverse transcriptase inhibitor (NRTI). It is phosphorylated intracellularly to its active form, which competes with natural nucleotides for incorporation into viral DNA during replication. This action effectively halts the replication of HIV and other retroviruses .
Clinical Applications
Tenofovir disoproxil fumarate is widely used in the treatment of HIV infection and chronic hepatitis B. Studies have shown that it significantly reduces viral loads in patients, contributing to improved immune function and overall health outcomes .
Pharmaceutical Formulation
Formulation Strategies
The compound is often formulated in combination with other antiretroviral agents to enhance efficacy and reduce the potential for resistance development. For instance, fixed-dose combinations with emtricitabine have been developed to simplify treatment regimens for patients .
Bioavailability Improvements
Research has focused on enhancing the bioavailability of tenofovir disoproxil fumarate through various delivery systems, such as nanoparticles and liposomes, which can improve drug absorption and reduce side effects associated with high doses .
Research and Development
Synthesis Innovations
Innovative synthetic pathways have been explored to improve the yield and purity of tenofovir disoproxil fumarate. Recent patents highlight methods that utilize environmentally friendly solvents and reagents, aiming to reduce the ecological footprint of pharmaceutical manufacturing processes .
Case Studies
A notable study demonstrated the successful synthesis of various derivatives of tenofovir disoproxil fumarate that exhibited enhanced anti-HIV activity compared to the parent compound. These derivatives were characterized using advanced spectroscopic techniques, confirming their structural integrity and potential therapeutic benefits .
Biotechnology Applications
Gene Therapy Potential
Emerging research suggests that compounds like tenofovir disoproxil fumarate may play a role in gene therapy approaches for viral infections. By utilizing its mechanism of action, researchers are exploring its application in delivering genetic material that can combat viral replication at a molecular level .
Toxicology and Safety Studies
Safety Profiles
Extensive toxicological studies have been conducted to evaluate the safety profile of tenofovir disoproxil fumarate. These studies indicate a generally favorable safety margin when used as directed, with common side effects being manageable in clinical settings .
Wirkmechanismus
The mechanism of action of [[2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and inferred pharmacological differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structural and Functional Features
Key Observations
Core Structure and Modifications: The target compound and Tenofovir Disoproxil share a purine core but differ in ester groups. Tenofovir uses bis(isopropyloxycarbonyloxymethyl) esters, while the target compound employs a propyl carbonate and propan-2-yloxycarbonyloxymethoxy group. This may alter hydrolysis rates and tissue distribution . Compared to the chloro-substituted purine in , the target compound’s 6-aminopurinyl group likely reduces cytotoxicity but may compromise binding affinity to viral enzymes .
Stereochemical Considerations :
- The (2R)-configuration in the target compound contrasts with the (2S)-isomer (CAS 1280130-08-6). Stereochemistry often dictates metabolic pathways; for instance, the R-configuration could enhance resistance to enzymatic degradation compared to S-forms .
Functional Group Impact: Phosphoryl-carbonate esters in the target compound may improve water solubility over purely phosphonate-based analogs (e.g., ), aiding oral absorption. However, phosphonates generally exhibit greater metabolic stability . The INN compound () incorporates a phenoxy group and methylpropanoate, suggesting a divergent prodrug strategy focused on lipophilicity and CNS penetration .
Inferred Pharmacokinetics: The target compound’s ester diversity (carbonate and phosphonate) likely enables sequential hydrolysis, releasing the active drug gradually. Chloro-substituted analogs () may exhibit higher potency but pose risks of off-target interactions due to electrophilic chlorine .
Research Findings and Implications
- Prodrug Efficiency: The target compound’s ester modifications are optimized for enhanced intestinal absorption, as seen in Tenofovir Disoproxil. However, its propyl carbonate group may slow hydrolysis compared to isopropyl derivatives, requiring formulation adjustments .
- Stereochemistry and Stability : The (2R)-configuration could reduce susceptibility to esterase-mediated cleavage compared to (2S)-isomers, as observed in related nucleotide prodrugs .
- Safety Profile : The absence of chloro or ethoxy groups (cf. ) suggests a safer toxicity profile, though this may come at the cost of reduced antiviral efficacy .
Biologische Aktivität
The compound [[ (2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate , often referred to in literature as a derivative of Tenofovir, is a complex organic molecule with significant potential in medicinal chemistry. This compound exhibits biological activities primarily associated with antiviral properties, particularly against HIV and Hepatitis B viruses.
Structural Characteristics
The compound's structure features several functional groups, including:
- Amino group : Contributes to its nucleobase-like properties.
- Carbonate and phosphonate functionalities : Implicated in its biological activity and interaction with viral enzymes.
The molecular formula for this compound is with a molecular weight of approximately .
This compound acts as a reverse transcriptase inhibitor , which is crucial in the treatment of retroviral infections. The mechanism involves the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of viral RNA into DNA, which is essential for viral proliferation. The presence of the 6-aminopurine moiety enhances its affinity for viral targets, making it effective against HIV and Hepatitis B .
Antiviral Properties
Research indicates that this compound demonstrates potent antiviral activity:
- HIV-1 Inhibition : It has been shown to effectively inhibit HIV-1 replication in vitro, making it a candidate for therapeutic applications in treating HIV infections.
- Hepatitis B Activity : Similar efficacy has been observed against Hepatitis B, suggesting broad-spectrum antiviral properties .
Cytotoxicity and Cell Viability
Studies assessing cytotoxic effects reveal that while the compound effectively inhibits viral replication, it maintains a favorable safety profile with minimal cytotoxicity towards host cells. This characteristic is crucial for any potential therapeutic agent to avoid adverse effects during treatment .
Case Studies
- In Vitro Studies : A series of studies conducted on cell lines infected with HIV demonstrated that the compound reduced viral load significantly compared to untreated controls. The effective concentration required for 50% inhibition (EC50) was determined to be lower than that of other known antiviral agents .
- Animal Models : In vivo studies using animal models showed that administration of this compound resulted in a marked decrease in viral titers and improved survival rates compared to control groups receiving placebo treatments .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tenofovir | Nucleotide analogue | Antiviral (HIV, HBV) |
| Acyclovir | Purine derivative | Antiviral |
| 6-Aminopurine | Amino group, purine ring | Antiviral, anticancer |
The table illustrates that while many compounds share structural similarities with this molecule, its unique functionalization allows for dual activity as both an antiviral and potential anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate, and how can purity be ensured?
- Methodology : The synthesis typically involves sequential phosphorylation and carbonate esterification. Key steps include:
- Use of (2R)-1-(6-aminopurin-9-yl)propan-2-ol as the nucleoside core, protected with isopropyloxycarbonyloxymethyl (POC) groups to prevent undesired side reactions .
- Phosphorylation using diisopropyl phosphoramidite intermediates under anhydrous conditions, followed by oxidation to form the phosphonate linkage .
- Purification via reverse-phase HPLC with UV detection (λ = 260 nm) to achieve >98% purity, confirmed by LC-MS and P NMR .
Q. How can the stereochemical integrity of the compound be validated during synthesis?
- Methodology :
- Chiral chromatography : Use CHIRALPAK® IC columns with hexane:isopropanol (85:15) to resolve enantiomers and confirm the (2R) configuration .
- X-ray crystallography : Single-crystal analysis (e.g., Mo Kα radiation, 100 K) to resolve spatial arrangement, as demonstrated for structurally related phosphonate prodrugs .
- Circular dichroism (CD) : Compare experimental CD spectra with computational models (e.g., TD-DFT) to verify stereochemical consistency .
Advanced Research Questions
Q. What experimental strategies address discrepancies in hydrolysis rates under physiological conditions?
- Methodology :
- pH-dependent stability assays : Incubate the compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C. Monitor degradation via LC-MS every 30 minutes for 24 hours .
- Enzymatic activation studies : Use carboxylesterase-rich liver microsomes to quantify prodrug conversion to the active metabolite. Compare kinetics (e.g., , ) with Tenofovir Disoproxil to identify structural bottlenecks .
- Contradiction resolution : If hydrolysis rates vary between labs, validate buffer ionic strength and enzyme activity using control substrates (e.g., p-nitrophenyl acetate) .
Q. How does the compound’s stereochemistry influence its interaction with viral polymerases?
- Methodology :
- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) using the (2R)-configured compound and reverse transcriptase crystal structures (PDB: 1RTD). Compare binding affinities with (2S) analogs .
- In vitro inhibition assays : Measure IC values against HIV-1 RT using a radiolabeled dNTP incorporation assay. Stereochemical mismatches typically result in >10-fold reduced potency .
Q. What analytical approaches resolve conflicting data on oxidative degradation pathways?
- Methodology :
- Forced degradation studies : Expose the compound to 3% HO at 40°C for 48 hours. Identify degradation products via high-resolution Q-TOF MS and H-C HSQC NMR .
- Radical scavenger assays : Add ascorbic acid (1 mM) to reaction mixtures to distinguish between autoxidation and enzyme-mediated pathways .
Data Contradiction Analysis
Q. How to reconcile discrepancies in synthetic yields reported across studies?
- Root cause : Variability often stems from phosphoramidite activation methods.
- Resolution :
- Compare reaction conditions: Use 1H-tetrazole (0.45 M) vs. DCI (dichloroimidazole) as activators. Yields improve by 15–20% with DCI due to faster coupling kinetics .
- Optimize solvent systems: Replace THF with MeCN to minimize phosphonate hydrolysis during workup .
Q. Why do solubility studies report conflicting logP values for this compound?
- Root cause : Differences in measurement techniques (shake-flask vs. chromatographic).
- Resolution :
- Experimental logP : Use shake-flask (octanol/PBS) with UV quantification (ε = 12,500 Mcm at 260 nm). Average reported logP = 1.8 ± 0.2 .
- Predicted logP : QSPR models (e.g., ACD/Percepta) may overestimate due to neglecting intramolecular H-bonding between the POC group and adenine .
Tables
Table 1 : Comparative Hydrolysis Half-Lives () in Simulated Fluids
| Condition | (h) | Methodology | Reference |
|---|---|---|---|
| pH 1.2 (gastric) | 2.3 ± 0.4 | LC-MS (ESI+) | |
| pH 6.8 (intestinal) | 8.1 ± 1.2 | P NMR | |
| Liver microsomes | 0.9 ± 0.2 | UV-HPLC (260 nm) |
Table 2 : Synthetic Yield Optimization
| Activator | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| 1H-Tetrazole | THF | 62 | 95 |
| DCI | MeCN | 78 | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
